Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a methyl ester group at position 5, a methyl group at position 7, and two ketone groups at positions 2 and 2. Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 249.23 g/mol. This compound is part of a broader class of pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, analgesic, and diuretic properties .
Synthetic routes for this compound often involve multicomponent reactions. For example, derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (a structural analog) have been synthesized via one-pot reactions in aqueous media or using organocatalysts like L-proline .
Properties
IUPAC Name |
methyl 7-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-4-3-5(9(15)17-2)6-7(11-4)12-10(16)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEWENZZPDKADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NC(=O)NC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a methylating agent, are subjected to a condensation reaction under controlled conditions.
Oxidation: The intermediate product undergoes oxidation to introduce the necessary functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the compound to form a reduced pyrimidine derivative.
Substitution: Replacement of the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The reduced pyrimidine derivative can be used as an intermediate in further synthetic processes.
Substitution: Substituted derivatives can be synthesized for specific applications.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrido[2,3-d]pyrimidine carboxylates exhibit diverse bioactivities depending on substituents at positions 1, 3, 5, and 5. Below is a comparative analysis of key derivatives:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | Methyl (7), Methyl ester (5) | 249.23 | No N-alkylation; compact hydrophobic core |
| Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | Methyl (7), Ethyl ester (5) | 263.26 | Longer ester chain enhances lipophilicity |
| Methyl-7-chloro-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (36a) | Chloro (7), Propyl (1), Methyl ester (5) | 313.75 | Electron-withdrawing Cl enhances reactivity |
| 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid | Phenyl (3), Carboxylic acid (5) | 297.27 | Acidic group improves solubility |
| Ethyl 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate | Amino (7), Nitrophenyl (5), Ethyl ester (6) | 374.31 | Extended conjugation for UV activity |
Key Observations :
- Ester vs.
- Substituent Effects : Chlorine at position 7 (as in 36a) introduces electron-withdrawing effects, which may influence binding to biological targets .
- Aromatic Substitutions : Introduction of aryl groups (e.g., phenyl, nitrophenyl) enhances π-π stacking interactions, critical for enzyme inhibition .
Pharmacological Activities
Key Findings :
- Analgesic Potency : The 7-methyl-3-phenyl derivatives exhibit superior analgesic activity in the "writhing syndrome" test compared to ASA, attributed to interactions with opioid receptors .
- Sedative Effects : Piperazinylpropyl derivatives significantly reduce spontaneous locomotor activity in mice, suggesting CNS modulation .
Physicochemical and Computational Insights
- Hydrogen Bonding : The pyrido[2,3-d]pyrimidine core participates in hydrogen-bonding networks, critical for crystal packing and solubility. Graph set analysis (e.g., Etter’s formalism) could predict crystallization behavior .
- QSAR Studies : Quantitative structure-activity relationship (QSAR) models for 1-[3-(4-aryl-1-piperazinyl)]propyl derivatives highlight the importance of lipophilicity (logP) and steric bulk in optimizing analgesic activity .
Biological Activity
Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C₉H₇N₃O₄
- Molecular Weight : 221.17 g/mol
- CAS Number : 116081-01-7
- Structure : The compound features a pyrido[2,3-d]pyrimidine core with two keto groups and a carboxylate moiety.
This compound has been studied for its interactions with several biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound exhibits high affinity for DHFR, an enzyme critical in the folate synthesis pathway. By inhibiting DHFR, it reduces tetrahydrofolate levels necessary for pyrimidine synthesis, potentially leading to antiproliferative effects in rapidly dividing cells such as cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. It has shown efficacy in inhibiting bacterial growth through mechanisms that may involve disruption of nucleic acid synthesis .
- Antioxidant Properties : Research indicates that the compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound:
Case Studies
- Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment resulted in reduced cell viability and induced apoptosis at concentrations above 50 µM. The mechanism was linked to the inhibition of DHFR and subsequent disruption of folate metabolism .
- In Vivo Models : In animal models of infection, administration of the compound demonstrated significant reductions in bacterial load compared to controls. This suggests potential therapeutic applications in treating bacterial infections .
Q & A
Basic: What are the optimized synthetic routes for Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) with precise control of reagents and conditions. A common approach includes:
- Step 1: Condensation of substituted aldehydes (e.g., 3-hydroxybenzaldehyde) with β-ketoesters (e.g., ethyl acetoacetate) in the presence of urea or thiourea under reflux conditions .
- Step 2: Cyclization catalyzed by Lewis acids (e.g., BF₃·Et₂O) or protic acids (e.g., HCl) to form the pyrido[2,3-d]pyrimidine core .
- Step 3: Esterification or functional group modifications to introduce the methyl carboxylate group .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Maintain temperatures between 80–100°C to prevent intermediate decomposition .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography: Determines bond lengths, angles, and ring conformations. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å .
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.35–2.50 ppm (methyl groups), δ 3.70–3.90 ppm (ester OCH₃), and δ 7.20–7.80 ppm (aromatic protons) .
- ¹³C NMR: Carbonyl signals at δ 165–175 ppm (C=O) and δ 105–125 ppm (pyrimidine carbons) .
- Mass Spectrometry: Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 309.34 for C₁₃H₁₅N₃O₄S) .
Advanced: What biological activities are reported, and how are they experimentally assessed?
Methodological Answer:
Reported activities include:
- Antimicrobial: Tested via agar diffusion against E. coli and S. aureus, with MIC values of 12.5–25 µg/mL .
- Anticancer: Evaluated using MTT assays on HeLa cells, showing IC₅₀ values of 8–15 µM .
- Enzyme Inhibition: Targets dihydrofolate reductase (DHFR) with Kᵢ = 2.3 µM, measured via spectrophotometric NADPH oxidation .
Experimental Design: - Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate assays to ensure reproducibility.
- Validate target engagement using molecular docking (e.g., AutoDock Vina) and competitive binding assays .
Advanced: How do solvent and catalyst choices influence regioselectivity in its synthesis?
Methodological Answer:
- Solvent Effects:
- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of intermediates, favoring cyclization over side reactions .
- Ethanol/water mixtures: Promote Schiff base formation in condensation steps but may reduce yields due to hydrolysis .
- Catalysts:
- BF₃·Et₂O: Accelerates cyclization via Lewis acid activation, improving regioselectivity for the pyrido[2,3-d]pyrimidine core .
- p-TSA (p-toluenesulfonic acid): Increases protonation of carbonyl groups, directing reactivity toward keto-enol tautomerization .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times .
- Compound Purity: Impurities >5% can skew results. Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Resolution Strategies: - Conduct comparative studies using standardized protocols (e.g., NCI-60 panel for anticancer activity).
- Perform dose-response curves across multiple replicates to confirm potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
